"N-(4-amino-2-methoxyphenyl)nicotinamide chemical structure"
"N-(4-amino-2-methoxyphenyl)nicotinamide chemical structure"
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of N-(4-amino-2-methoxyphenyl)nicotinamide
Executive Summary: This document provides a comprehensive technical overview of N-(4-amino-2-methoxyphenyl)nicotinamide, a derivative of nicotinamide (Vitamin B3). Nicotinamide and its analogues are subjects of extensive research due to their broad biological activities, functioning as precursors to essential coenzymes like NAD⁺.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the molecule's structural features, a robust synthetic methodology, and a thorough guide to its spectroscopic characterization. The narrative emphasizes the rationale behind synthetic choices and analytical interpretation, grounding all claims in established chemical principles.
Introduction to Nicotinamide Derivatives
Nicotinamide is a fundamental biological molecule, the amide form of vitamin B3, which forms the core of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[3] NAD⁺ is a critical cofactor in cellular metabolism, DNA repair, and cell signaling pathways.[1][4][5] Consequently, synthetic derivatives of nicotinamide are of significant interest in medicinal chemistry and materials science, with research exploring their potential as anti-inflammatory, anti-cancer, and antifungal agents.[6][7][8] The molecule N-(4-amino-2-methoxyphenyl)nicotinamide combines the biologically significant nicotinamide scaffold with a substituted aniline moiety. The presence of the methoxy and amino groups on the phenyl ring can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and material properties.
Chemical Identity and Structural Analysis
The structure of N-(4-amino-2-methoxyphenyl)nicotinamide is defined by a central amide linkage connecting a pyridine-3-carbonyl group to a 2-methoxy-4-aminophenyl group.
Nomenclature and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |
| InChI Key | UAMUXPLBPJBXMC-UHFFFAOYSA-N[9] |
| Polar Surface Area | 81.99 Ų |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Note: Physicochemical properties are computed estimates.
Core Structural Features
The molecule's functionality arises from the interplay of its three primary components:
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Pyridine Ring : An electron-deficient aromatic system that can participate in π-stacking interactions and hydrogen bonding via its nitrogen atom.
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Amide Linkage : A planar, rigid functional group due to resonance delocalization. The C-N bond has significant double-bond character, restricting rotation. This planarity is crucial for the defined three-dimensional structure of many biologically active molecules.[10]
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Substituted Phenyl Ring : This ring is electron-rich due to the strong electron-donating effects (via resonance) of the amino (-NH₂) and methoxy (-OCH₃) groups. These substituents direct electrophilic substitution and influence the nucleophilicity of the anilino nitrogen.
Caption: 2D structure of N-(4-amino-2-methoxyphenyl)nicotinamide.
Synthesis and Mechanistic Rationale
The formation of an amide bond is one of the most common reactions in organic and medicinal chemistry.[11] The standard approach involves the coupling of a carboxylic acid and an amine, which typically requires activation of the carboxylic acid to facilitate the reaction.[10][12]
Retrosynthetic Analysis
A retrosynthetic analysis reveals the most logical synthetic route. The primary disconnection is at the amide C-N bond, which simplifies the target molecule into two readily available starting materials: nicotinic acid and 4-amino-2-methoxyaniline (also known as 2-methoxy-p-phenylenediamine).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
A reliable method for this synthesis involves a two-step, one-pot condensation reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[6]
Step 1: Activation of Nicotinic Acid. Nicotinic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.
Step 2: Nucleophilic Acyl Substitution. The primary amino group of 4-amino-2-methoxyaniline acts as the nucleophile, attacking the activated carbonyl carbon. The O-acylisourea group is an excellent leaving group, and its departure followed by proton transfer yields the final amide product and a soluble urea byproduct.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
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Preparation : To a solution of nicotinic acid (1.1 mmol) and 1-hydroxybenzotriazole (HOBt) (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol).
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Activation : Stir the mixture at room temperature for 30 minutes to ensure the formation of the active ester intermediate.
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Amine Addition : Add 4-amino-2-methoxyaniline (1.0 mmol) to the reaction mixture.
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Reaction : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup : Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
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Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(4-amino-2-methoxyphenyl)nicotinamide.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods.[13][14] The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (8.0-9.0 ppm): Signals for the pyridine ring protons. Aromatic Protons (6.0-7.5 ppm): Signals for the substituted phenyl ring protons. Amide Proton (N-H): A broad singlet, typically >8.5 ppm. Amino Protons (NH₂): A broad singlet around 3.5-4.5 ppm. Methoxy Protons (OCH₃): A sharp singlet around 3.8 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the 165-170 ppm region. Aromatic Carbons: Multiple signals between 100-160 ppm. The carbon bearing the methoxy group will be significantly downfield. |
| IR (KBr, cm⁻¹) | N-H Stretch (Amide & Amine): Two distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch (Methoxy): Signals just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1550-1640 cm⁻¹. C-O Stretch (Methoxy): A strong band in the 1200-1250 cm⁻¹ region. |
| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 244.11. |
Note: Predicted shifts are based on standard values and may vary based on solvent and experimental conditions.
Potential Applications
Derivatives of nicotinamide are investigated for a wide array of therapeutic applications. The introduction of the substituted aniline moiety in N-(4-amino-2-methoxyphenyl)nicotinamide creates a scaffold with potential for:
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Enzyme Inhibition : The structure could be tailored to fit into the active sites of enzymes, such as kinases or deacetylases, where the parent nicotinamide plays a role.[3]
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Antimicrobial/Antifungal Activity : Many nicotinamide derivatives have shown promise as antimicrobial agents.[6][15][16] The specific substitutions on the phenyl ring could enhance this activity.
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Dermatological Applications : Given nicotinamide's established use in treating skin conditions like acne and rosacea by reducing inflammation, novel derivatives are often explored for enhanced or targeted effects.[1][8]
Conclusion
N-(4-amino-2-methoxyphenyl)nicotinamide is a structurally interesting molecule that merges the biologically vital nicotinamide core with a functionally rich substituted aromatic ring. Its synthesis is readily achievable through standard and well-understood amide coupling methodologies, such as EDCI/HOBt-mediated condensation. The structure can be unambiguously confirmed using a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The rich functionality of this compound makes it a compelling candidate for further investigation in drug discovery and materials science, building upon the diverse biological roles of the broader nicotinamide family.
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